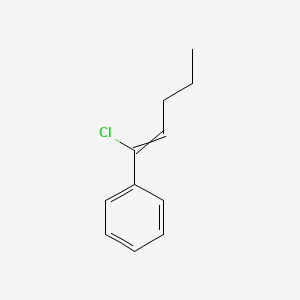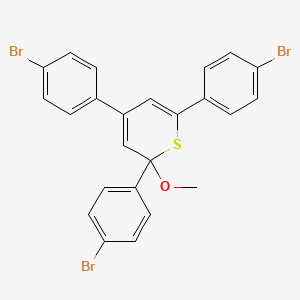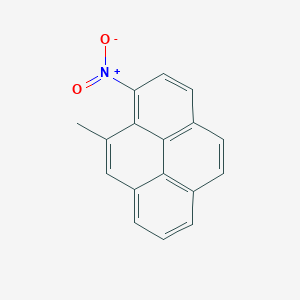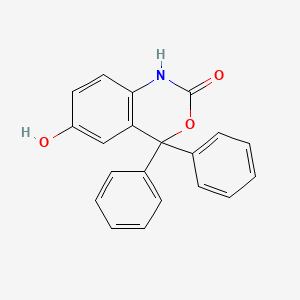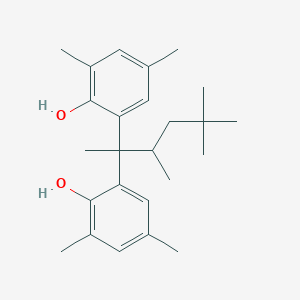
2,2'-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 3,5,5-trimethylhexane-2,2-diol with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenolic compounds.
Applications De Recherche Scientifique
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The exact molecular targets and pathways are still under investigation, but its stabilizing effects on various chemical and biological systems are well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5-Trimethylhexane: A similar compound with a different substitution pattern.
2,3,5-Trimethylhexane: Another related compound with variations in the position of methyl groups.
2,4,4-Trimethylhexane: A compound with a different arrangement of methyl groups.
Uniqueness
What sets 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) apart is its unique structure, which imparts specific chemical properties and reactivity. Its ability to act as a stabilizer and antioxidant makes it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89868-68-8 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-[2-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-10-17(3)22(26)20(12-15)25(9,19(5)14-24(6,7)8)21-13-16(2)11-18(4)23(21)27/h10-13,19,26-27H,14H2,1-9H3 |
Clé InChI |
SPGNXBRFCQCUPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C2=CC(=CC(=C2O)C)C)C(C)CC(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


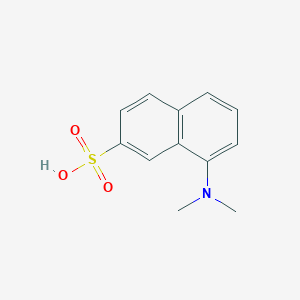
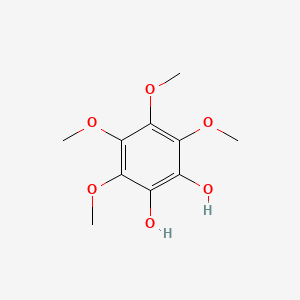
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
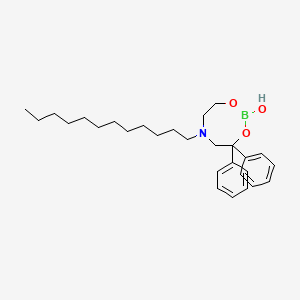
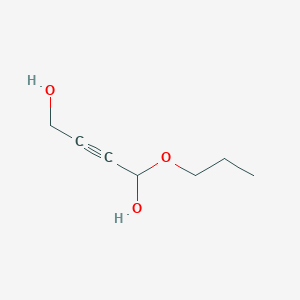
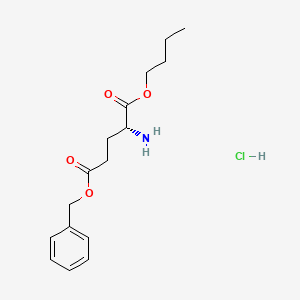
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
